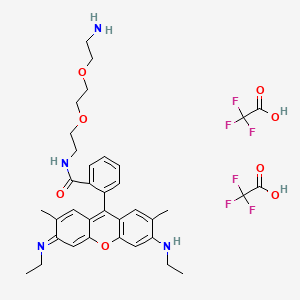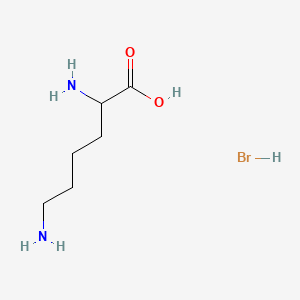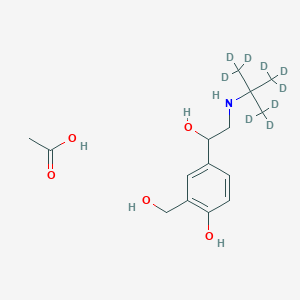
Salbutamol-d9 (acetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salbutamol is a short-acting β2-adrenergic receptor agonist commonly used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD) . The deuterium labeling in Salbutamol-d9 (acetate) is primarily used for scientific research purposes, particularly in pharmacokinetic and metabolic studies .
Preparation Methods
The synthesis of Salbutamol-d9 (acetate) involves several steps, starting from substituted acetophenones. One common method involves the chloromethylation of 4-hydroxyacetophenone with formaldehyde in concentrated hydrochloric acid, followed by acylation with acetic anhydride and acetic acid in the presence of sodium acetate . The resulting diacetate is then brominated to form the m-bromo ketone, which is subsequently reacted with N-(tert-butyl)benzylamine. The final product is obtained after reduction of the alkyl carbonyl group to a primary alcohol using sodium borohydride or potassium borohydride in the presence of acidic additives .
Chemical Reactions Analysis
Salbutamol-d9 (acetate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form primary alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl and amino groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Salbutamol-d9 (acetate) is widely used in scientific research due to its deuterium labeling, which allows for precise quantitation during drug development processes . Its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Salbutamol.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites.
Biological Research: Used in studies related to asthma and COPD to understand the drug’s mechanism of action and efficacy.
Industrial Applications: Employed in the development of new β2-adrenergic receptor agonists and other related compounds.
Mechanism of Action
Salbutamol-d9 (acetate) exerts its effects by selectively binding to β2-adrenergic receptors on airway smooth muscle cells. This binding activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels . The elevated cAMP levels result in the relaxation of bronchial smooth muscle, thereby relieving bronchospasm . The deuterium labeling does not significantly alter the mechanism of action but aids in detailed pharmacokinetic and metabolic studies.
Comparison with Similar Compounds
Salbutamol-d9 (acetate) is compared with other β2-adrenergic receptor agonists such as:
Levalbuterol: A single-isomer formulation of Salbutamol, which has a higher affinity for β2 receptors and is associated with fewer side effects.
Adrenaline: A non-selective adrenergic agonist that affects both α and β receptors, leading to a broader range of physiological effects. Salbutamol-d9 (acetate) is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies, making it a valuable tool in drug development and research.
Properties
Molecular Formula |
C15H25NO5 |
|---|---|
Molecular Weight |
308.42 g/mol |
IUPAC Name |
acetic acid;4-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol |
InChI |
InChI=1S/C13H21NO3.C2H4O2/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;1-2(3)4/h4-6,12,14-17H,7-8H2,1-3H3;1H3,(H,3,4)/i1D3,2D3,3D3; |
InChI Key |
FNSZTAIRFCUOBB-KYRNGWDOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)O)CO)O.CC(=O)O |
Canonical SMILES |
CC(=O)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



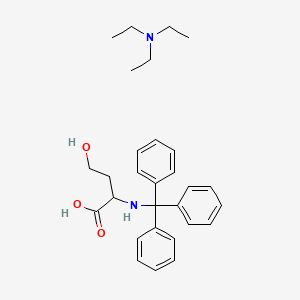
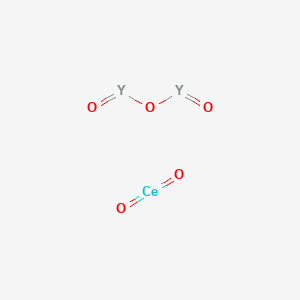
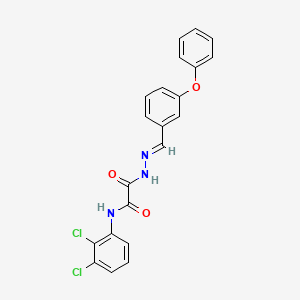


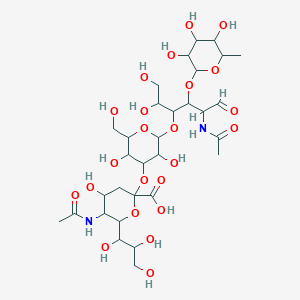

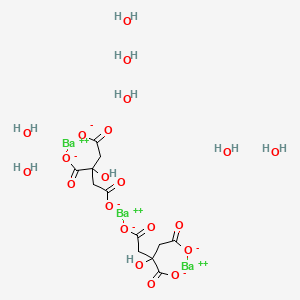
![7',19'-dihydroxy-1-oxospiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-5-carboxylic acid;7',19'-dihydroxy-3-oxospiro[2-benzofuran-1,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-5-carboxylic acid](/img/structure/B15088739.png)


